molecular formula C3H5NO3S B1528364 Isocyanato(methanesulfonyl)methane CAS No. 1161826-12-5

Isocyanato(methanesulfonyl)methane

Cat. No. B1528364
CAS RN: 1161826-12-5
M. Wt: 135.14 g/mol
InChI Key: KLBXRKHTNWQTNR-UHFFFAOYSA-N
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Description

Isocyanato(methanesulfonyl)methane is a chemical compound .


Synthesis Analysis

The synthesis of Isocyanato(methanesulfonyl)methane involves multiple stages. The first stage involves the reaction of Methyl α-(methylsulfonyl)acetate with hydrazine in ethanol for 1.5 hours under heating/reflux conditions. The second stage involves the reaction with hydrogen chloride and sodium nitrite in chloroform and water at 0 degrees Celsius for approximately 5 minutes .


Molecular Structure Analysis

The molecular formula of Isocyanato(methanesulfonyl)methane is C3H5NO3S. It has a molecular weight of 135.14 .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isocyanato(methanesulfonyl)methane are not explicitly mentioned in the search results .

Scientific Research Applications

Analytical Applications in Substance Determination

Isocyanates, including derivatives similar to isocyanato(methanesulfonyl)methane, play a crucial role in analytical chemistry for the determination of various substances. A notable application is in the determination of polar alkylating agents by converting them into thiocyanate/isothiocyanate derivatives for gas chromatography analysis. This method, involving derivatization with aqueous sodium thiocyanate, enables the analysis of methanesulfonic acid esters and other related compounds with high sensitivity and selectivity Lee et al., 2003.

Industrial Synthesis of Methanesulfonic Acid

The conversion of methane, a simple and abundant hydrocarbon, into methanesulfonic acid (MSA) illustrates the industrial application of processes involving methanesulfonate compounds. A reported method achieves this conversion directly using sulfur trioxide in sulfuric acid, demonstrating over 99% selectivity and yield for MSA. This process stands out for its efficiency and scalability, providing a practical route to a valuable chemical from methane Díaz-Urrutia & Ott, 2019.

Organic Synthesis Enhancements

In the realm of organic synthesis, isocyanates and related compounds are pivotal for introducing functionality and complexity into molecules. Cerium(IV)methanesulfonate, for instance, serves as an effective oxidizing agent in the synthesis of aromatic aldehydes, ketones, and quinones, highlighting the role of sulfonyl-based reagents in facilitating high-yield and selective transformations in both pharmaceutical and organic chemistry Wang Shi-zhi, 2011.

Safer Chemical Synthesis Alternatives

Research into safer alternatives for hazardous chemicals in synthesis has led to the development of dimethylaminopyridinium carbamoylides as stable, non-hazardous substitutes for arylsulfonyl and heteroaryl isocyanates. These substitutes offer a safer and environmentally friendly option for the production of carbamates and ureas, which are important in various commercial applications Sa̧czewski et al., 2006.

Catalysis and Chemical Reactions

The catalytic properties of metal methanesulfonates, such as ferrous methanesulfonate, have been exploited in solvent-free conditions to catalyze the tetrahydropyranylation of alcohols and phenols. This illustrates the utility of methanesulfonate derivatives in catalysis, providing efficient and recyclable catalysts for organic transformations Wang et al., 2011.

Safety and Hazards

Isocyanato(methanesulfonyl)methane is considered hazardous. It has been assigned the signal word “Danger” and is associated with several hazard statements, including H302, H312, H315, H319, H332, H334, H335. Precautionary measures include avoiding inhalation, skin contact, and eye contact, among others .

properties

IUPAC Name

isocyanato(methylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3S/c1-8(6,7)3-4-2-5/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBXRKHTNWQTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocyanato(methanesulfonyl)methane

CAS RN

1161826-12-5
Record name isocyanato(methanesulfonyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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